Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Overview
Description
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is currently unknown due to the lack of specific studies on this compound. It is known that the compound can be used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic trpm8 receptor modulators and apoptosis inducing agents .
Biochemical Pathways
The biochemical pathways affected by Ethyl 8-oxo-1,4-dioxaspiro[4The compound’s role in the synthesis of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators and apoptosis inducing agents suggests that it may influence a variety of biochemical processes .
Result of Action
The molecular and cellular effects of Ethyl 8-oxo-1,4-dioxaspiro[4Its use in the synthesis of various therapeutic agents suggests that it may have significant biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate can be synthesized through a multi-step process involving the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to facilitate the formation of the spirocyclic ring system.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Uniqueness
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is unique due to its oxo group, which imparts distinct reactivity and chemical behavior compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAGCEMBOHFZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCC1=O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339897 | |
Record name | Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-65-7 | |
Record name | Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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